![molecular formula C12H19NO B14399831 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one CAS No. 87883-51-0](/img/structure/B14399831.png)
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a methyl group and an amino group attached to a 3-methylbut-2-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with 3-methylbut-2-en-1-ylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the amino and methylbutenyl substituents.
3-Methylbut-2-en-1-ol: A related compound with a similar side chain but different functional groups.
Cyclohexanone: A saturated analog with a similar ring structure but lacking the double bond.
Uniqueness
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the methylbutenyl side chain allows for diverse chemical reactivity and potential biological activities not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
87883-51-0 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
3-[methyl(3-methylbut-2-enyl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-13(3)11-5-4-6-12(14)9-11/h7,9H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
ASDHLZNIGVBCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN(C)C1=CC(=O)CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



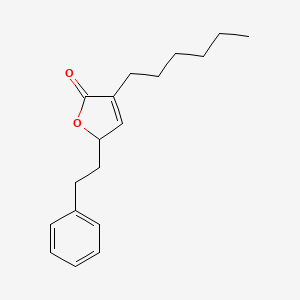
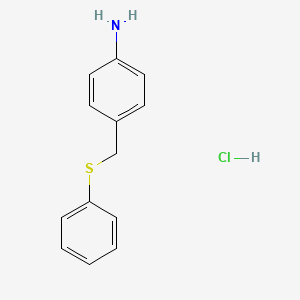

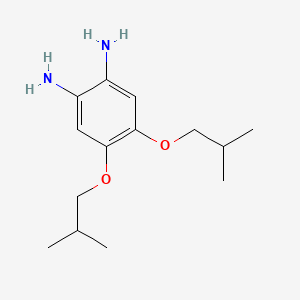
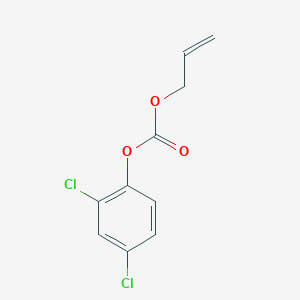

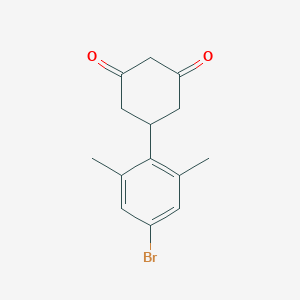
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)

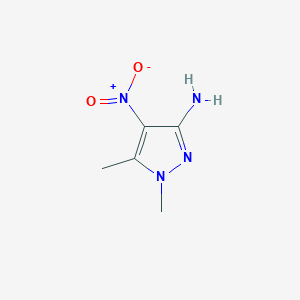


![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
